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Caerulein precursor-related fragment Ec

Antimicrobial peptide Selectivity profiling Escherichia coli

Caerulein precursor-related fragment Ec (CPRF-Ec) is a 31-residue cationic antimicrobial peptide (AMP) with the sequence GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE, isolated from skin secretions of the hybridogenetic edible frog Rana esculenta (Pelophylax esculentus complex). It belongs to the caerulein precursor-related fragment (CPRF) family—a structurally distinct class of amphibian host-defense peptides derived from the N-terminal flanking region of the preprocaerulein precursor protein, with limited sequence homology to preproxenopsin and preprolevitide gene products.

Molecular Formula
Molecular Weight
Cat. No. B1577620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerulein precursor-related fragment Ec
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caerulein Precursor-Related Fragment Ec (CPRF-Ec): Procurement-Relevant Identity, Source, and Pharmacological Class


Caerulein precursor-related fragment Ec (CPRF-Ec) is a 31-residue cationic antimicrobial peptide (AMP) with the sequence GLGSFFKNAIKIAGKVGSTIGKVADAIGNKE, isolated from skin secretions of the hybridogenetic edible frog Rana esculenta (Pelophylax esculentus complex) [1]. It belongs to the caerulein precursor-related fragment (CPRF) family—a structurally distinct class of amphibian host-defense peptides derived from the N-terminal flanking region of the preprocaerulein precursor protein, with limited sequence homology to preproxenopsin and preprolevitide gene products [1]. Unlike the mature decapeptide caerulein, which acts as a potent cholecystokinin (CCK) receptor agonist, CPRF-Ec functions as a selective antimicrobial agent rather than a neuroendocrine peptide, representing a fundamentally different pharmacological profile within the same precursor system [2]. The peptide is commercially available as a research-grade synthetic product (Catalog No. BAT-013601, purity >98%) from specialist peptide suppliers for antimicrobial research, taxonomic marker studies, and host-defense peptide screening applications .

Why Caerulein Precursor-Related Fragment Ec Cannot Be Substituted by Other CPRF Peptides or Generic Amphibian AMPs


Although CPRF-Ec was co-discovered alongside its two closest structural analogs—CPRF-Ea and CPRF-Eb—from the same R. esculenta skin extract [1], these three peptides are not functionally interchangeable. They differ in primary sequence at multiple positions (CPRF-Ec vs. CPRF-Ea: 9 amino acid substitutions; CPRF-Ec vs. CPRF-Eb: 1 substitution at position 6, F→L), producing measurably divergent physicochemical profiles including Boman Index (a predictor of protein-binding potential), hydrophobicity, and aliphatic index [2]. More broadly, CPRF-Ec exhibits a narrow-spectrum antimicrobial selectivity (potent activity exclusively against Escherichia coli; no activity against Candida albicans at concentrations up to 100 µM) that distinguishes it fundamentally from the broad-spectrum amphibian AMPs such as magainin-2, brevinin-2 family members, and esculentins that are active against both Gram-positive and Gram-negative bacteria as well as fungi [1][3]. Substituting CPRF-Ec with a generic amphibian AMP or even a closely related CPRF analog without verifying sequence identity risks introducing an unintended antimicrobial spectrum, altered membrane interaction properties, or different cytotoxicity profiles—each of which would confound experimental reproducibility and invalidate cross-study comparisons in antimicrobial screening campaigns.

Caerulein Precursor-Related Fragment Ec: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Narrow-Spectrum Antimicrobial Selectivity: CPRF-Ec vs. Broad-Spectrum Amphibian AMPs (Magainin-2, Brevinin-2Ej)

CPRF-Ec demonstrates potent yet highly selective antibacterial activity against Escherichia coli (MIC = 4 µM), with complete absence of activity against the Gram-positive bacterium Staphylococcus aureus and the fungal pathogen Candida albicans at concentrations up to 100 µM [1][2]. This narrow-spectrum profile contrasts sharply with the prototypical broad-spectrum amphibian AMP magainin-2, which inhibits E. coli at MIC ≈ 4 µM but also displays activity against S. aureus (MIC ≈ 20–30 µM), Pseudomonas aeruginosa (MIC ≈ 28–40 µM), and C. albicans (MIC ≈ 10 µM) [3]. Even within the same source species (R. esculenta), the co-occurring brevinin-2Ej peptide achieves a lower MIC against E. coli (2 µM vs. 4 µM for CPRF-Ec) but belongs to a different structural family with distinct membrane-perturbation mechanisms [4]. The selectivity of CPRF-Ec for a single Gram-negative target species—while sparing Gram-positive bacteria and fungi—represents a quantitatively defined niche property that is directly relevant for experimental designs requiring targeted antimicrobial intervention without broad microbiome disruption.

Antimicrobial peptide Selectivity profiling Escherichia coli Minimum inhibitory concentration Amphibian host-defense peptide

Intra-Family Physicochemical Differentiation: CPRF-Ec Displays the Lowest Boman Index and Hydrophobicity Among the CPRF Trio

Among the three CPRF peptides co-identified from R. esculenta, CPRF-Ec exhibits the most extreme physicochemical profile: it possesses the lowest Boman Index (−14.41 vs. −12.47 for CPRF-Eb and −4.84 for CPRF-Ea), indicating the lowest predicted protein-binding propensity within the family [1]. It also has the lowest hydrophobicity (0.155 vs. 0.187 and 0.300, respectively) and the lowest aliphatic index (94.52 vs. 107.10 and 122.58), reflecting reduced hydrophobic character and lower thermal stability of aliphatic side chains relative to its analogs [1]. These computed differences arise from a single F→L substitution at position 6 relative to CPRF-Eb, and nine amino acid differences relative to CPRF-Ea, demonstrating how minor sequence variation propagates into measurable biophysical divergence [2]. The Boman Index, derived from the solubility properties of individual amino acids, serves as an in silico predictor of a peptide's tendency to interact with other proteins—lower values are associated with reduced non-specific protein binding, which has implications for bioavailability and off-target effects in complex biological matrices [3].

Peptide physicochemical property Boman Index Hydrophobicity CPRF family Structure-activity relationship

Structural Novelty and IP-Relevant Sequence Divergence: CPRF-Ec Has No Known Homologs in Other Ranid Frog Species

The primary literature explicitly states that CPRF-Ec—together with CPRF-Ea and CPRF-Eb—displays 'no sequence similarity with antimicrobial peptides isolated from other species of ranid frogs' [1]. This finding was established through systematic comparison against all known ranid AMP families, including brevinin-1, brevinin-2, esculentin-1, esculentin-2, ranatuerin-1, ranatuerin-2, ranalexin, and temporin families, none of which share significant homology with the CPRF sequences [1]. Furthermore, CPRF-Ec shows only 'limited amino acid sequence similarity' to the homologous exon gene products encoding N-terminal flanking peptides of preprocaerulein, preproxenopsin, and preprolevitide from other amphibian taxa [1]. This sequence uniqueness is reinforced by the observation that the distribution and primary structures of skin AMPs are 'highly variable and species-specific' across Ranid frogs, with each species producing a distinct repertoire that may serve as a taxonomic classification marker [2]. The absence of identifiable homologs in other species means that CPRF-Ec occupies a structurally isolated position within the known amphibian AMP sequence space—a fact directly relevant to freedom-to-operate assessments and patentability evaluations in antimicrobial peptide development programs.

Antimicrobial peptide discovery Sequence novelty Intellectual property Ranid frog peptidomics Taxonomic marker

Absence of Detectable Antifungal and Hemolytic Activity: Cross-Class Differentiation from Magainin-2 and Temporin Peptides

CPRF-Ec exhibits no detectable activity against the fungal pathogen Candida albicans at concentrations up to 100 µM, representing at minimum a 25-fold selectivity window for its antibacterial target (E. coli, MIC = 4 µM) over this eukaryotic microbe [1][2]. This contrasts with magainin-2, which inhibits C. albicans at MIC ≈ 10 µM [3], and with temporin-family peptides from R. esculenta (e.g., temporin-1Ec) that are reported to have broad-spectrum activity [4]. While explicit hemolytic activity data for CPRF-Ec is absent from the primary reference—the DRAMP database records 'No hemolysis information or data found' [2]—this data gap itself is informative: the original characterization study tested antimicrobial activity against E. coli, S. aureus, and C. albicans but did not report hemolysis, which is consistent with the study's discovery-phase scope. Notably, CPF-class peptides from Xenopus species (tested at concentrations up to 3 µM on BRIN-BD11 cells) did not stimulate lactate dehydrogenase release, indicating preserved plasma membrane integrity at pharmacologically relevant concentrations [5]. The absence of antifungal activity at 100 µM combined with the class-level evidence of membrane integrity preservation supports a favorable selectivity profile, though dedicated hemolysis and cytotoxicity assays on CPRF-Ec remain an unmet characterization need.

Cytotoxicity Hemolysis Antifungal activity Therapeutic index Selectivity ratio

Insulinotropic Potential via CPF-Class Mechanism: Class-Level Evidence and Critical Data Gap for CPRF-Ec

CPF-class peptides from Xenopus species have demonstrated potent insulin-releasing activity: CPF-1, CPF-3, CPF-5, and CPF-6 produced statistically significant (P < 0.05) increases in insulin release from BRIN-BD11 clonal β-cells at concentrations as low as 0.03 nM, while CPF-7 achieved 571 ± 30% of the basal insulin release rate at 3 µM [1]. The mechanism involves membrane depolarization and increased intracellular Ca²⁺ concentration, with no LDH release observed at up to 3 µM, confirming that the insulinotropic effect is not due to membrane damage [1]. However, it is critical to note that these data were obtained exclusively from Xenopus-derived CPF peptides (CPF-1 through CPF-7, CPF-SE1) and have not been replicated for the Rana esculenta-derived CPRF peptides (CPRF-Ea, CPRF-Eb, or CPRF-Ec). No published study has tested CPRF-Ec for insulinotropic activity in any β-cell line or isolated islet model. The structural divergence between Xenopus CPF peptides (typically 27–30 residues) and Rana CPRF peptides (31 residues) is substantial enough that direct extrapolation of insulinotropic potency cannot be assumed [2]. Users interested in the dual antimicrobial/insulinotropic application space should treat the CPF-class insulinotropic evidence as a hypothesis-generating precedent rather than a validated property of CPRF-Ec, and should budget for confirmatory insulin secretion assays using their own experimental systems.

Insulin secretion Type 2 diabetes Pancreatic beta cell BRIN-BD11 CPF peptide family

Caerulein Precursor-Related Fragment Ec: Evidence-Backed Research and Industrial Application Scenarios


Gram-Negative Selective Antimicrobial Screening in Microbiome-Preserving Experimental Models

CPRF-Ec is uniquely suited for antimicrobial screening campaigns requiring selective E. coli inhibition without collateral activity against Gram-positive commensals or fungi. Its demonstrated inactivity against S. aureus and C. albicans at concentrations up to 100 µM—combined with an E. coli MIC of 4 µM—provides a ≥25-fold selectivity window [1]. This profile is directly applicable to gut microbiome research, synthetic biology chassis protection (where E. coli-selective killing is desired while preserving co-cultured Gram-positive production strains), and studies of narrow-spectrum antimicrobial strategies aimed at mitigating dysbiosis. In contrast, broad-spectrum alternatives such as magainin-2 (active against S. aureus, P. aeruginosa, and C. albicans) would confound microbiome-sparing experimental designs [2].

Amphibian Phylogenetic and Taxonomic Marker Studies Using Skin AMP Repertoires

The primary literature explicitly proposes that 'the distribution and amino acid sequences of skin antimicrobial peptides may be useful markers for taxonomic classification of particular sub-populations and for an understanding of phylogenetic interrelationships' within the R. esculenta complex [1]. CPRF-Ec—with its species-specific sequence that shows no homology to AMPs from other ranid frogs—serves as a validated molecular marker for R. esculenta population studies. Researchers investigating hybridogenetic speciation, population genetics of the R. ridibunda/R. lessonae hybrid complex, or comparative amphibian peptidomics can use synthetic CPRF-Ec as an analytical standard for LC-MS/MS peptide fingerprinting and biogeographic variation analysis [3].

Structure-Activity Relationship (SAR) Studies on CPRF Family Peptide Physicochemistry

The CPRF trio (Ea, Eb, Ec) provides a rare natural alanine-scanning-like series where defined sequence differences produce quantifiable shifts in Boman Index (range: −14.41 to −4.84), hydrophobicity (range: 0.155 to 0.300), and aliphatic index (range: 94.52 to 122.58) [1]. CPRF-Ec, as the family member with the lowest values across all three parameters, is the essential 'minimal hydrophobicity/minimal protein-binding' reference point for SAR studies investigating how these computed properties translate to experimental membrane interaction kinetics, serum protein binding, and in vivo biodistribution. Procurement of all three CPRF peptides enables controlled comparison where sequence variation is confined to known positions within an otherwise conserved 31-residue scaffold [2].

Negative Control or Comparator in Broad-Spectrum AMP Development Programs

CPRF-Ec's complete lack of activity against S. aureus and C. albicans at up to 100 µM—despite potent anti-E. coli activity at 4 µM—makes it an analytically valuable negative control or selectivity benchmark in broad-spectrum AMP development [1]. In screening cascades where the goal is to identify peptides with balanced Gram-positive/Gram-negative/fungal coverage, CPRF-Ec can serve as a 'selectivity floor' comparator, allowing researchers to quantify how much a lead candidate's spectrum has been broadened relative to this naturally narrow-spectrum starting point. This application is analogous to the use of magainin-2 as a broad-spectrum positive control, but inverted: CPRF-Ec defines the lower bound of antimicrobial breadth against which spectrum-widening modifications can be measured [2].

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